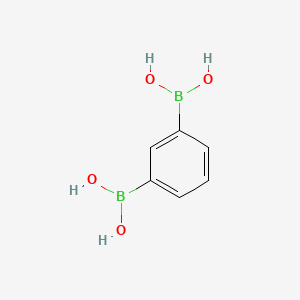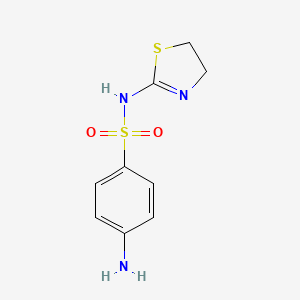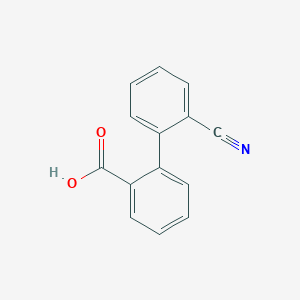
1-苄基-3,4-二羟基吡咯烷-2,5-二酮
描述
1-Benzyl-3,4-dihydroxypyrrolidine-2,5-dione is a cyclic amino acid derivative with the molecular formula C11H11NO4 and a molecular weight of 221.21 g/mol . This compound is known for its unique structure, which includes a benzyl group attached to a pyrrolidine ring with two hydroxyl groups at positions 3 and 4, and two keto groups at positions 2 and 5. It is often used in various scientific research applications due to its interesting chemical properties and potential biological activities.
科学研究应用
1-Benzyl-3,4-dihydroxypyrrolidine-2,5-dione has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of neurodegenerative diseases and cancer.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds.
准备方法
Synthetic Routes and Reaction Conditions: 1-Benzyl-3,4-dihydroxypyrrolidine-2,5-dione can be synthesized through several methods. One common approach involves the reaction of benzylamine with maleic anhydride under controlled conditions. The reaction typically proceeds as follows:
Step 1: Benzylamine reacts with maleic anhydride to form an intermediate.
Step 2: The intermediate undergoes cyclization to form the desired product.
The reaction conditions often include:
Temperature: Room temperature to moderate heating.
Solvent: Common solvents include ethanol or methanol.
Catalyst: Acidic or basic catalysts may be used to facilitate the reaction.
Industrial Production Methods: Industrial production of 1-benzyl-3,4-dihydroxypyrrolidine-2,5-dione may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
化学反应分析
1-Benzyl-3,4-dihydroxypyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The keto groups can be reduced to hydroxyl groups using reducing agents like sodium borohydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Major Products Formed:
Oxidation Products: Benzyl-3,4-dioxopyrrolidine-2,5-dione.
Reduction Products: Benzyl-3,4-dihydroxypyrrolidine-2,5-diol.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
作用机制
The mechanism of action of 1-benzyl-3,4-dihydroxypyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The compound’s hydroxyl and keto groups play a crucial role in these interactions, forming hydrogen bonds and other non-covalent interactions with the target molecules.
相似化合物的比较
1-Benzyl-3,4-dihydroxypyrrolidine-2,5-dione can be compared with other similar compounds, such as:
1-Benzyl-3,4-dioxopyrrolidine-2,5-dione: Lacks hydroxyl groups, making it less reactive in certain chemical reactions.
1-Benzyl-3,4-dihydroxypyrrolidine-2,5-diol: Contains additional hydroxyl groups, which may enhance its solubility and reactivity.
1-Benzyl-3,4-dihydroxy-2,5-pyrrolidinedione: A stereoisomer with different spatial arrangement of atoms, potentially leading to different biological activities.
The uniqueness of 1-benzyl-3,4-dihydroxypyrrolidine-2,5-dione lies in its specific combination of functional groups and its ability to participate in a wide range of chemical reactions, making it a valuable compound for research and industrial applications.
属性
IUPAC Name |
1-benzyl-3,4-dihydroxypyrrolidine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO4/c13-8-9(14)11(16)12(10(8)15)6-7-4-2-1-3-5-7/h1-5,8-9,13-14H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZBMPGFJNIDMRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C(C(C2=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
332040-86-5 | |
| Record name | 1-benzyl-3,4-dihydroxypyrrolidine-2,5-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















